Benzyl 3-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate
Description
Benzyl 3-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring dual protective groups: a benzyl (Cbz) group at the 1-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the 3-position. This structural motif is widely utilized in medicinal chemistry and peptide synthesis to stabilize reactive amine functionalities during multi-step reactions. Its molecular formula is C₁₉H₂₆N₂O₄, with a molecular weight of 346.42 g/mol (approximated from analogues in ).
Properties
CAS No. |
220031-84-5 |
|---|---|
Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
benzyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-12-16-10-7-11-21(13-16)18(23)24-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22) |
InChI Key |
GSOWHJDTOKJWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-1-carboxylate typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Synthesis and Characterization
The synthesis of Benzyl 3-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate typically involves the reaction of tert-butoxycarbonyl-protected amines with piperidine derivatives. The general procedure includes:
- Reactants : 1-((benzyloxy)carbonyl)-3-((tert-butoxycarbonyl) amino) piperidine-3-carboxylic acid and potassium benzyltrifluoroborate.
- Method : Chromatography using ethyl acetate in hexanes as the eluent.
- Yield : Approximately 65% yield, producing a yellow solid characterized by NMR spectroscopy.
The compound's structure can be confirmed through various analytical techniques such as NMR and mass spectrometry, which provide insights into its molecular framework and purity levels .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cancer cell growth effectively across various cell lines:
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| L1210 (Leukemia) | 25 - 440 | Inhibition of tubulin polymerization |
| CEM (Leukemia) | 25 - 440 | Binding to colchicine site on tubulin |
| HeLa (Cervical) | 25 - 440 | Induces apoptosis through microtubule destabilization |
The compound's effectiveness is attributed to its ability to bind at the colchicine site of tubulin, which disrupts microtubule dynamics essential for cell division .
Selective Toxicity
In vitro studies have demonstrated that this compound exhibits selective toxicity against cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC). This selectivity suggests a promising therapeutic index for potential clinical applications .
Study on Antiproliferative Activities
A comprehensive study evaluated the antiproliferative activities of various derivatives, including this compound, against multiple cancer cell lines. The findings indicated that this compound not only inhibited cancer growth but also showed reduced cytotoxicity towards normal cells, making it a candidate for further development in targeted cancer therapies .
Mechanism of Action
The mechanism of action of benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of signal transduction processes or the modulation of metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Functional Group Modifications
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Azetidine vs. Piperidine : The azetidine analogue (CAS 1131594-79-0) has a smaller, more strained four-membered ring, which may alter reactivity and conformational stability compared to the six-membered piperidine core .
Key Observations:
- Mitsunobu Reactions (e.g., compound 9 in ) often yield <50% due to competing side reactions, whereas alkylation strategies (e.g., compound 8 in ) achieve higher yields (~67–99%) .
- Photoredox/nickel catalysis () enables efficient coupling for bulky substrates like 3q.
Molecular Weight and Solubility:
- Fluorinated derivatives (e.g., CAS 2048229-99-6) exhibit increased lipophilicity (logP ~2.5–3.0), enhancing blood-brain barrier permeability .
Biological Activity
Benzyl 3-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate, also known by its CAS number 1284966-16-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H28N2O4
- Molecular Weight : 348.44 g/mol
- CAS Number : 1284966-16-0
The compound features a piperidine ring, which is known for its role in various pharmacological activities. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality during synthesis.
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of the Amine : The piperidine nitrogen is protected using a Boc group.
- Formation of the Benzyl Ester : The carboxylic acid is reacted with benzyl alcohol to form the benzyl ester.
- Deprotection : The Boc protecting group can be removed under acidic conditions to yield the active amine.
Anticancer Properties
Recent studies have highlighted the potential of compounds similar to this compound as anticancer agents. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.75 | K562 (Leukemia) |
| Compound B | 0.70 | HeLa (Cervical) |
These compounds exert their effects by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells without significantly affecting normal human peripheral blood mononuclear cells (PBMCs) .
The mechanism by which these compounds exert their biological effects often involves:
- Tubulin Binding : Compounds interact with tubulin at the colchicine site, inhibiting microtubule formation.
- Cell Cycle Arrest : Induction of G2/M phase arrest is observed, leading to apoptosis in cancer cells.
Molecular docking studies suggest that the binding affinity and specificity to tubulin are enhanced by the structural features provided by the Boc and benzyl groups, which may stabilize the interaction .
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of this compound induced apoptosis in K562 cells in a dose-dependent manner, with significant increases in annexin V positive cells indicating late-stage apoptosis .
- Selectivity : The selectivity of these compounds for cancer cells over normal cells was confirmed by testing against PBMCs, where IC50 values were greater than 20 µM, indicating low toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
